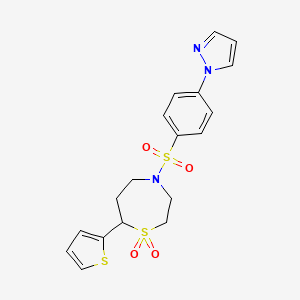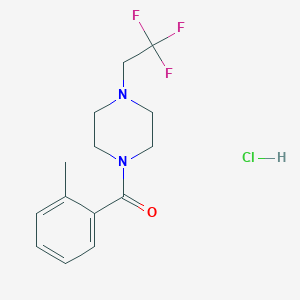
3-(1-Benzylpiperidin-4-yl)-1-phenylurea
Vue d'ensemble
Description
“3-(1-Benzylpiperidin-4-yl)-1-phenylurea” is a chemical compound that is part of a class of compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a series of new 4-benzoylpiperidine derivatives were developed as GlyT1 inhibitors by bioisosteric replacement and mimicking of the pyridine ring of RG1678 . Among these derivatives, compound 23q showed an IC50 of 30 nM .Applications De Recherche Scientifique
Medicinal Chemistry Applications
NMDA Receptor Antagonists : One study identified derivatives of benzylpiperidine as potent NR2B subunit-selective antagonists of the NMDA receptor, indicating potential applications in neurological research and drug development for conditions such as Alzheimer's disease, chronic pain, and depression (Borza et al., 2007).
Acetylcholinesterase Inhibitors : Research into pyridazine derivatives acting as acetylcholinesterase inhibitors has revealed the potential for these compounds in treating neurodegenerative diseases like Alzheimer's by enhancing neurotransmitter levels in the brain (Contreras et al., 2001).
Materials Science
Non-linear Optical Materials : A study on the thiourea derivative 1-Benzyl-3-furoyl-1-phenylthiourea highlighted its potential in non-linear optical (NLO) applications due to its significant electric dipole moment and hyperpolarizability, making it a candidate for electronic and photonic devices (Lestard et al., 2015).
Environmental Chemistry
Herbicide Degradation : The catalytic degradation of phenylurea herbicides like diuron by low molecular weight humic acid-like compounds has been studied, with implications for environmental remediation and the understanding of herbicide fate in agricultural settings (Salvestrini, 2013).
Mécanisme D'action
Target of Action
Similar compounds like zanapezil and n-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide have been found to target acetylcholinesterase and beta-secretase 1 respectively .
Mode of Action
Zanapezil, a similar compound, inhibits the degradation of acetylcholine, a neurotransmitter, to prevent the reduction of cerebral acetylcholine levels and to enhance the mental function of patients with dementia .
Biochemical Pathways
It can be inferred from similar compounds that it might influence the cholinergic system or the beta-secretase pathway .
Pharmacokinetics
Similar compounds have shown various pharmacokinetic properties .
Result of Action
Similar compounds have shown effects on mental function and dementia .
Analyse Biochimique
Biochemical Properties
It’s crucial to identify and discuss the enzymes, proteins, and other biomolecules it interacts with, and describe the nature of these interactions .
Cellular Effects
It’s important to understand how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s essential to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This should include any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(1-Benzylpiperidin-4-yl)-1-phenylurea vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(20-17-9-5-2-6-10-17)21-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRUCPZAISLOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2697330.png)

![Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2697336.png)


![3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2697342.png)

![3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B2697344.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2697345.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2697347.png)

![Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B2697349.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2697352.png)